

A Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromoisoxazole

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Compound of Interest

Compound Name: 5-Bromoisoxazole

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Abstract

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **5-Bromoisoxazole**. As a heterocyclic compound incorporating both a labile N-O bond and a halogen atom, its fragmentation behavior is governed by a series of predictable yet complex pathways. This document elucidates the primary fragmentation mechanisms, including the critical role of the bromine isotope pattern, initial ring cleavage via N-O bond scission, and subsequent retro-Diels-Alder (RDA) type rearrangements. By understanding these pathways, researchers can confidently identify **5-Bromoisoxazole** and its analogues in complex matrices, a crucial step in synthetic chemistry and drug development. This guide serves as a foundational resource, blending established mass spectrometry principles with specific application to this important heterocyclic scaffold.

Introduction: The Analytical Imperative for 5-Bromoisoxazole

5-Bromoisoxazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The isoxazole ring is a key pharmacophore in numerous approved drugs, and the presence of a bromine atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. Accurate and unambiguous structural

confirmation is paramount during the synthesis and application of **5-Bromoisoxazole** derivatives.

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone analytical technique for the structural elucidation of volatile organic compounds.[1] Upon high-energy electron impact, molecules are ionized to form a molecular ion ($M^{\bullet+}$), which is often energetically unstable and undergoes fragmentation.[2][3] The resulting pattern of fragment ions serves as a molecular fingerprint, providing rich structural information. This guide will detail the characteristic fragmentation pathways of **5-Bromoisoxazole**, providing a predictive framework for spectral interpretation.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducible and high-quality data, a standardized experimental approach is critical. The following protocol outlines a robust method for analyzing **5-Bromoisoxazole** using a common Gas Chromatography-Mass Spectrometry (GC-MS) system.

Instrumentation:

- **Mass Spectrometer:** A benchtop single quadrupole mass spectrometer equipped with an Electron Ionization (EI) source.
- **Ionization Energy:** Standard 70 eV. This energy level is high enough to induce reproducible fragmentation patterns while minimizing excessive fragmentation that could obscure the molecular ion.[3]
- **Sample Introduction:** Gas Chromatography (GC) is the preferred method for introducing a pure, volatile sample like **5-Bromoisoxazole** into the ion source.
 - **GC Column:** A non-polar or mid-polarity capillary column (e.g., DB-5ms).
 - **Injection:** A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the heated inlet.

Data Acquisition & Analysis:

- Sample Preparation: Prepare a dilute solution (~100 µg/mL) of **5-Bromoisoxazole** in a high-purity volatile solvent.
- GC-MS Acquisition: Introduce the sample via the GC. The GC will separate the analyte from any impurities and the solvent before it enters the MS source.
- Mass Spectrum Scan: Acquire a full scan mass spectrum over a relevant mass range (e.g., m/z 40-200).
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the isotopic pattern of all bromine-containing ions.
 - Identify key fragment ions and propose fragmentation pathways based on logical neutral losses.

This workflow is self-validating. The GC retention time provides one layer of identification, while the mass spectrum provides the structural confirmation. The characteristic bromine isotope pattern serves as an immediate and definitive check for the presence of the halogen in the molecular ion and its fragments.^[4]

The Molecular Ion (M^{•+}): The First Clue

The first and most crucial feature in the mass spectrum of **5-Bromoisoxazole** is the molecular ion peak. The nominal molecular weight of **5-Bromoisoxazole** (C₃H₂BrNO) is 148 g/mol for the ⁷⁹Br isotope and 150 g/mol for the ⁸¹Br isotope. Due to the near-equal natural abundance of the two stable bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a characteristic pair of peaks of almost equal intensity at m/z 148 and 150.^[5] This "M" and "M+2" pattern is an unambiguous indicator of the presence of a single bromine atom in the ion.^[4]

Primary Fragmentation Pathways

Upon ionization, the **5-Bromoisoxazole** molecular ion undergoes a cascade of fragmentation reactions. The primary pathways are driven by the inherent instability of the isoxazole ring and the influence of the electronegative bromine atom.

Pathway A: Initial N-O Bond Cleavage and Acylium Ion Formation

The weakest bond in the isoxazole ring is the N-O bond. Electron impact often initiates the cleavage of this bond, which is a common fragmentation starting point for isoxazoles.[6] This leads to a ring-opened radical cation, which can then undergo further fragmentation.

A key fragmentation pathway involves the loss of a bromine radical ($\bullet\text{Br}$) followed by the loss of hydrogen cyanide (HCN).

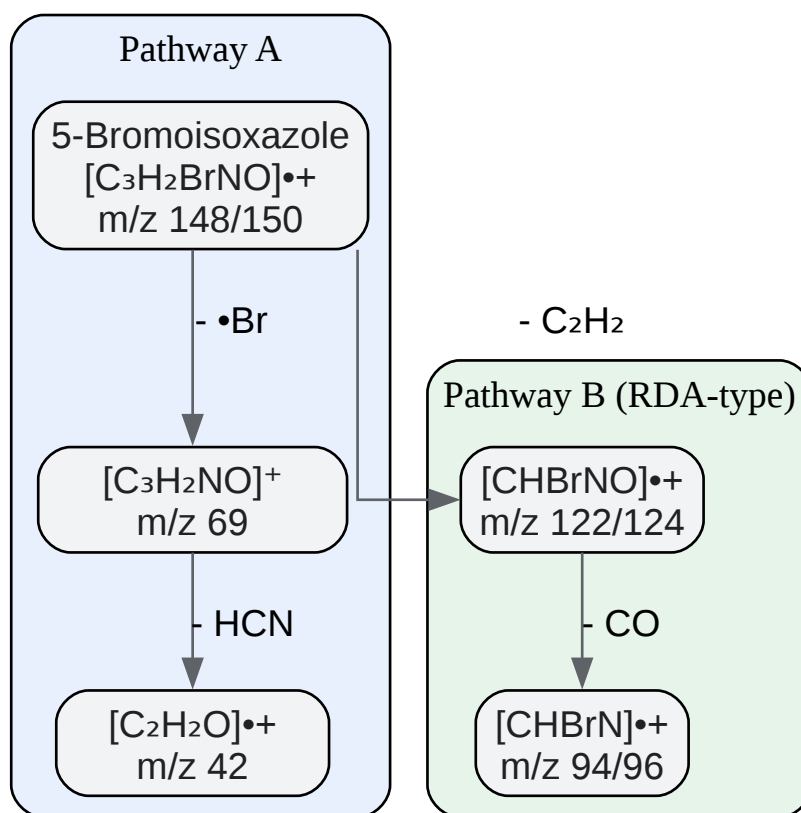
- Loss of Bromine Radical: The molecular ion can lose a bromine radical to form an ion at m/z 69.
 - $[\text{M} - \text{Br}]^+ \rightarrow \text{C}_3\text{H}_2\text{NO}^+ \text{ (m/z 69)}$
- Loss of HCN: The resulting m/z 69 ion can then lose a molecule of HCN, a common fragmentation for nitrogen-containing heterocycles.[7]
 - $\text{C}_3\text{H}_2\text{NO}^+ - \text{HCN} \rightarrow \text{C}_2\text{H}_2\text{O}^{+\bullet} \text{ (m/z 42)}$

Pathway B: Retro-Diels-Alder (RDA) Type Fragmentation

Heterocyclic rings can undergo fragmentation analogous to the Retro-Diels-Alder (RDA) reaction.[8][9] For the isoxazole ring, this involves a concerted cleavage of two ring bonds to yield a neutral acetylene molecule and a charged bromo-carbonyl fragment.

- Initial Ionization: The molecule is ionized to the molecular ion $[\text{C}_3\text{H}_2\text{BrNO}]^{\bullet+}$.
- Ring Cleavage: The ring fragments, expelling acetylene (C_2H_2).
 - $[\text{M}]^{\bullet+} - \text{C}_2\text{H}_2 \rightarrow [\text{CHBrNO}]^{\bullet+} \text{ (m/z 122/124)}$
- Further Fragmentation: This fragment can then lose carbon monoxide (CO).
 - $[\text{CHBrNO}]^{\bullet+} - \text{CO} \rightarrow [\text{CHBrN}]^{\bullet+} \text{ (m/z 94/96)}$

The workflow for these competing fragmentation pathways is illustrated below.



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Caption: Competing fragmentation pathways of **5-Bromoisoxazole**.

Summary of Key Ions

The table below summarizes the key ions expected in the EI mass spectrum of **5-Bromoisoxazole**. The presence of the bromine isotope pattern is a key diagnostic feature for ions that retain the bromine atom.

m/z (Mass-to-Charge Ratio)	Proposed Ion Structure	Proposed Formation Mechanism	Notes
148/150	$[C_3H_2BrNO]^{\bullet+}$	Molecular Ion ($M^{\bullet+}$)	Characteristic 1:1 isotope pattern confirms bromine.
122/124	$[CHBrNO]^{\bullet+}$	Loss of acetylene (C_2H_2) via RDA-type cleavage.	Retains bromine atom.
94/96	$[CHBrN]^{\bullet+}$	Loss of CO from m/z 122/124.	Retains bromine atom.
69	$[C_3H_2NO]^+$	Loss of bromine radical ($\bullet Br$) from $M^{\bullet+}$.	Base peak is possible depending on stability.
42	$[C_2H_2O]^{\bullet+}$	Loss of HCN from m/z 69.	A common, stable fragment.

Conclusion

The mass spectrometry fragmentation of **5-Bromoisoxazole** is a predictable process governed by fundamental principles of ion chemistry. The key diagnostic features are:

- An intense molecular ion peak at m/z 148/150 with a characteristic 1:1 isotopic ratio.
- Fragmentation pathways initiated by the cleavage of the weak N-O bond.
- A competing Retro-Diels-Alder type fragmentation pathway involving the loss of acetylene.
- The formation of a stable m/z 69 ion through the loss of the bromine radical.

By leveraging this detailed understanding, researchers and drug development professionals can use mass spectrometry as a rapid, reliable, and definitive tool for the structural confirmation of **5-Bromoisoxazole** and its derivatives, ensuring the integrity and success of their scientific endeavors.

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